molecular formula C10H20O2 B013437 Menthoglycol CAS No. 3564-98-5

Menthoglycol

Cat. No. B013437
CAS RN: 3564-98-5
M. Wt: 172.26 g/mol
InChI Key: LMXFTMYMHGYJEI-IWSPIJDZSA-N
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Description

Synthesis Analysis

Menthoglycol and its derivatives can be synthesized through various chemical processes, involving reactions that modify the menthol molecule to impart new physical and chemical properties. For instance, the enzymatic synthesis of glucose monodecanoate in a hydrophobic deep eutectic solvent consisting of (-)-menthol and decanoic acid represents an innovative approach to glycolipid production, showcasing the versatility of menthol derivatives in green chemistry applications (Hollenbach, Ochsenreither, & Syldatk, 2020). Additionally, the synthesis of menthol glycinates offers insight into the development of potential cooling agents, highlighting the synthetic adaptability of menthol-based compounds (Klumpp et al., 2020).

Molecular Structure Analysis

Menthoglycol's molecular structure is derived from its parent compound, menthol, which features a cyclohexane ring substituted with a hydroxyl group and a methyl group in a three-dimensional configuration that is crucial for its sensory properties. The molecular modifications that lead to the formation of menthoglycol alter these interactions, potentially impacting its physical and chemical behavior. The study of menthol stereoisomers and their derivatives provides valuable information on the structural determination of such compounds, facilitating the analysis of menthoglycol's molecular structure (Bournot, Maume, Baron, & Durand, 1971).

Chemical Reactions and Properties

Menthoglycol undergoes chemical reactions characteristic of alcohols and ethers, including esterification, oxidation, and formation of derivatives such as glycinates. These reactions not only demonstrate the chemical versatility of menthoglycol but also its potential utility in various applications, from flavorings and fragrances to potential cooling agents and intermediates in synthesis. The development of menthol glycinates as cooling agents underscores the innovative applications of menthoglycol derivatives in enhancing sensory experiences (Klumpp et al., 2020).

Scientific research applications

  • Diabetes Management: Menthol, a related compound, has shown effectiveness in alleviating hyperglycemia by modulating glucose metabolizing enzymes, suppressing pancreatic β-cell apoptosis, and altering hepatic and pancreatic morphology in streptozotocin-nicotinamide induced experimental rats (Muruganathan, Srinivasan, & Vinothkumar, 2017).

  • Gastrointestinal Applications: Menthol induces spasmolytic effects in human colon circular muscle by inhibiting Ca2+ influx, which can be beneficial for treating certain gastrointestinal disorders (Amato, Liotta, & Mulè, 2014).

  • Gastroprotective Effects: Menthol treatment demonstrated significant gastroprotection against ethanol-induced gastric ulcers in rats through anti-apoptotic, antioxidant, and anti-inflammatory mechanisms (Rozza, Faria, Souza Brito, & Pellizzon, 2014).

  • Analgesic Model: Cold stimuli combined with topical L-menthol can enhance or prolong cold pain and hyperalgesia, serving as a beneficial model for testing analgesic compounds (Andersen et al., 2015).

  • Athletic Performance: Menthol has shown to benefit athletic performance when applied internally for cooling during endurance exercise, although its benefits for speed or strength are yet to be proven (Stevens & Best, 2017).

  • Analytical Chemistry: Derivatives of menthols and menthoglycols have been used in gas chromatography and mass spectrometry for better separation of the four menthol stereoisomers, providing stable derivatives for analysis (Bournot, Maume, Baron, & Durand, 1971).

properties

IUPAC Name

(1R,2R,5R)-2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-7-4-5-8(9(11)6-7)10(2,3)12/h7-9,11-12H,4-6H2,1-3H3/t7-,8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMXFTMYMHGYJEI-IWSPIJDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)O)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)O)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5035084, DTXSID801033610
Record name p-Menthane-3,8-diol (cis-1,3,trans-1,4)
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Record name (1R,2R,4R)-2-Hydroxy-alpha,alpha,4-trimethylcyclohexanemethanol
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Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Menthoglycol

CAS RN

91739-72-9, 3564-98-5
Record name (-)-3,8-p-Menthanediol
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URL https://commonchemistry.cas.org/detail?cas_rn=91739-72-9
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Record name Menthoglycol
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Isopulegol hydrate
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Record name Isopulegol hydrate
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Record name Cyclohexanemethanol, 2-hydroxy-.alpha.,.alpha.,4-trimethyl-, (1R,2R,4R)-
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Record name p-Menthane-3,8-diol (cis-1,3,trans-1,4)
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Record name (1R,2R,4R)-2-Hydroxy-alpha,alpha,4-trimethylcyclohexanemethanol
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Record name Cyclohexanemethanol, 2-hydroxy-.alpha.,.alpha.,4-trimethyl-, (1R,2R,4R)-
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOPULEGOL HYDRATE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name MENTHOGLYCOL
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EB999AF32A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Citronellal is treated with aqueous sulfuric acid solution of 5 weight % (hereinafter referring to wt. %) in concentration at room temperature to cause the ring closure of citronellal. Then, after the reaction product is extracted with ether or toluene, para-menthane-3,8-diol is obtained by distilling the extract under reduced pressures (J. Am. Chem. Soc., 75, 2367 (1953), examined Japanese Patent Publication 3-80138 and U.S. Pat. No. 5,298,250).
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Synthesis routes and methods II

Procedure details

The above-mentioned problems are resolved by the production method of this invention wherein citronellal is treated with aqueous sulfuric acid solution of 0.02 to 1.0 wt. % in concentration to produce para-menthane-3,8-diol. In case of recovering the produced para-menthane-3,8-diol, a method is preferably adopted, wherein after the reaction product is extracted with an aliphatic hydrocarbon solvent of 5 to 8 in carbon number, the extract is cooled down at temperature higher than the melting point of said aliphatic hydrocarbon solvent and of -10° C. or less to crystallize para-menthane-3,8-diol.
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
76
Citations
P Bournot, BF Maume, C Baron, J Durand - Journal of Chromatography A, 1971 - Elsevier
… of menthoglycol and neomenthoglycol with HFBA gives monoesters Ii, Iii and di-esters Ij, IIj. The chromatogram shown in Fig. S shows the separation of all the menthoglycol and …
HP Kayat, SD Gautam, RN Jha - Journal of Pharmacognosy and …, 2016 - phytojournal.com
Zanthoxylum armatum DC belongs to family Rutaceae is distributed from temperate to tropical regions throughout the world. It is commonly known as Timure, Nepalese peeper and …
Number of citations: 17 www.phytojournal.com
R Horiuchi, H Otsuki, O Okuda - Bulletin of the Chemical Society of …, 1939 - journal.csj.jp
… VIII and IX are to be produced from both isopulegol and menthoglycol, but X from only menthoglycol. VIII has been synthesised by WH Perkin(8) and his coworkers and IX has been …
Number of citations: 5 www.journal.csj.jp
C Dean, D Whittaker - Journal of the Chemical Society, Perkin …, 1990 - pubs.rsc.org
… aqueous sulphuric acid yields isopulegol(2) (p-menth-8-en-301) together with neoisopulegol(3), menthoglycol (4), and neomenthoglycol (5). A kinetic study2 is consistent with the hypo…
Number of citations: 2 0-pubs-rsc-org.brum.beds.ac.uk
R Horiuchi - Memoirs of the College of Science, Kyoto …, 1928 - repository.kulib.kyoto-u.ac.jp
… by the action of the condensing agent was converted into menthoglycol by tne addition of … As a matter of fact, isopulegol when treated with a 20 ?lo sulphuric acid, yields menthoglycol, …
Number of citations: 2 repository.kulib.kyoto-u.ac.jp
B Yildirim, K Ekici, MZ Kocak - Studia Universitatis Babes-Bolyai …, 2023 - researchgate.net
… wilhelmsii was characterized with menthoglycol (35.84%), 1,8-cineole (34.04%), endo-borneol (9.93%), chrysanthenil acetate (4.76%), thymine (3.66%), terpinene-4-ol (2.33%), …
Number of citations: 3 www.researchgate.net
R Ishino, J Kumanotani - The Journal of Organic Chemistry, 1974 - ACS Publications
… The process, however, is accompanied by the liberation of 1 from the adduct 2 and the cyclization of 1 to isopulegol (5), which is further hydrated to menthoglycol (6), as shown in …
Number of citations: 8 0-pubs-acs-org.brum.beds.ac.uk
HG Sammons, RT Williams - Biochemical Journal, 1941 - ncbi.nlm.nih.gov
WHEN aldehydes are fed to animals, the-CHO group is either reduced to-CH20H or oxidized to-COOH. It can be stated broadly that those aldehydes undergoing biological reduction …
GD Yadav, JJ Nair - Langmuir, 2000 - ACS Publications
… The formation of water molecules helps further in the formation of small amounts of menthoglycol ether (7), through an intermediate (6), which is obtained by the hydration of isopulegol …
Number of citations: 65 0-pubs-acs-org.brum.beds.ac.uk
SI Shah, VV Khutoryanskiy, AC Williams - Pharmaceutics, 2021 - mdpi.com
Background: We developed a novel polymer insect repellent conjugate for extended release and decreased skin permeation of the volatile insect repellent p-menthane-3,8-diol (PMD). …
Number of citations: 5 0-www-mdpi-com.brum.beds.ac.uk

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